3-Ethylacetophenone
Overview
Description
3-Ethylacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Fluorescent Sensor and Logic Gate Behavior
3-Ethylacetophenone derivatives, such as those involving 2-hydroxyacetophenone, have been used in the creation of fluorescent sensors. For instance, a study highlighted the use of a Schiff base derived from 2-hydroxyacetophenone and ethylene diamine as a sensor for Al3+ ions, showing an enhanced fluorescence intensity upon interaction. This compound also demonstrated applications in live cell imaging and exhibited INHIBIT logic gate behavior with specific ions as inputs (Das et al., 2017).
2. Synthesis of p-Ethylbenzoic Acid
This compound can be synthesized from benzene and ethyl acetate and is used as a precursor in the synthesis of p-ethylbenzoic acid. This process includes the study of reaction conditions to optimize the yield, which was found to be 46.0% under optimal conditions (Xiao-jun, 2003).
3. Physical and Thermal Property Alteration
In another study, the physical, thermal, and spectral properties of 3-Nitroacetophenone were altered through biofield energy treatment. This treatment led to a change in properties like crystallite size, melting temperature, thermal stability, particle size, and surface area, suggesting potential applications in material science (Trivedi et al., 2015).
4. Corrosion Inhibition
This compound derivatives like 3-nitroacetophenone have been evaluated for their ability to inhibit corrosion of mild steel in acidic media. This study revealed that these compounds can act as eco-friendly corrosion inhibitors, with the efficiency increasing with concentration (Ibrahim et al., 2022).
5. Antibacterial Agents
Derivatives of this compound, such as 3,4,5-Triethylacetophenone, have been synthesized and studied for their potential as antibacterial agents. The study indicated that these compounds could be potent against various bacterial strains, highlighting their significance in pharmaceutical research (Roth & Aig, 1987).
Mechanism of Action
Target of Action
3-Ethylacetophenone is a ketone organic compound . It is used as an organic intermediate in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. It interacts with these reactants to form different heterocyclic compounds .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can undergo a nucleophilic attack by the electron on positively charged bromine ions, resulting in the formation of a new compound through the creation of a carbon-oxygen double bond .
Biochemical Pathways
This compound is involved in the synthesis of many heterocyclic compounds . It is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
Result of Action
The result of this compound’s action is the formation of various heterocyclic compounds . These compounds can have different properties and uses, depending on the specific reactions and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and presence of other reactants or catalysts in the reaction environment. For instance, one method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .
Properties
IUPAC Name |
1-(3-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYRILAFFDKOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177223 | |
Record name | Acetophenone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22699-70-3 | |
Record name | Acetophenone, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?
A: this compound is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]
Q2: How was the role of this compound in attracting Chrysopa cognata confirmed?
A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with this compound identified as one of the key active compounds. [, ]
Q3: Does this compound act alone in attracting C. cognata, or are other compounds involved?
A: While this compound plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.
Q4: What are the potential implications of understanding the role of this compound in pest management?
A: Deeper insight into the role of this compound and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]
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